molecular formula C13H21N3O3 B1383134 tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1445950-83-3

tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B1383134
M. Wt: 267.32 g/mol
InChI Key: DXYWKGYOLJMGOD-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • Imidazo[4,5-c]pyridine derivatives have shown potential in various disease conditions .
    • They were first discovered as GABA A receptor positive allosteric modulators .
    • Other drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
    • They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
    • Their biochemical and biophysical properties have shown medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
  • Chemistry and Synthesis

    • New preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described .
    • For example, 7-methyl-3H-imidazo[4,5-c]pyridine was obtained from 5-methyl-3,4-diamino-pyridine in 100% formic acid .
    • The reaction mixture was boiled under reflux for 6 hours .
  • Drug Delivery Systems

    • Self-immolative domino dendrimers (SIDendr) for triggered anti-cancer drugs appear to be a promising type of drug delivery systems (DDSs) .
    • The review provides an up-to-date survey on the contemporary advancements in the field of SIDendr-based anti-cancer drug delivery systems (SIDendr-ac-DDSs) .
    • It discusses the designing, chemical structure, and targeting techniques, as well as the properties, of several SIDendr-based DDSs .
    • Approaches for this type of targeted DDSs for anti-cancer drug release under a range of stimuli are also explored .
  • Organic Chemistry and Nomenclature

    • The tert-butyl group is often used in organic chemistry due to its bulky nature .
    • It can be used to protect reactive sites on a molecule during a chemical reaction .
    • The IUPAC name for the tert-butyl group is "1,1-dimethylethyl" .
  • Synthesis of Methylated Alkanes and Ketones

    • Compounds with tert-butyl groups can be used in the synthesis of methylated alkanes and ketones .
    • This is done via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
  • Dye-Sensitized Solar Cells

    • 4-tert-Butylpyridine is a specific additive of redox electrolyte in dye-sensitized solar cells .
    • It is used in the composition of the electrolyte for these solar cells .
  • Organic Chemistry and Nomenclature

    • The tert-butyl group is often used in organic chemistry due to its bulky nature .
    • It can be used to protect reactive sites on a molecule during a chemical reaction .
    • The IUPAC name for the tert-butyl group is "1,1-dimethylethyl" .
  • Synthesis of Methylated Alkanes and Ketones

    • Compounds with tert-butyl groups can be used in the synthesis of methylated alkanes and ketones .
    • This is done via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
  • Dye-Sensitized Solar Cells

    • 4-tert-Butylpyridine is a specific additive of redox electrolyte in dye-sensitized solar cells .
    • It is used in the composition of the electrolyte for these solar cells .

properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-5-9(7-17)11-10(6-16)14-8-15(11)4/h8-9,17H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYWKGYOLJMGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CN2C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

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